BenchChemオンラインストアへようこそ!

13-Oxotetradecanoic acid

N-myristoyltransferase Substrate Specificity Antiviral Research

For researchers replicating key NMT or antiviral assays, only 13-Oxotetradecanoic acid (13-ketomyristic acid) yields published kinetic profiles. This terminal-keto analog shows distinct Vmax/Km ratios versus other oxo-positions; substituting other isomers invalidates comparisons. Essential for convergent prostaglandin synthesis as a late-stage intermediate, bypassing multi-step oxidations. Also available as an isotopically labeled metabolic tracer. Available in ≥98% purity. Purchase 13-Oxotetradecanoic acid to ensure experimental fidelity and streamline scale-up.

Molecular Formula C14H26O3
Molecular Weight 242.35 g/mol
CAS No. 2389-02-8
Cat. No. B8223532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Oxotetradecanoic acid
CAS2389-02-8
Molecular FormulaC14H26O3
Molecular Weight242.35 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCCCCCCCC(=O)O
InChIInChI=1S/C14H26O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-12H2,1H3,(H,16,17)
InChIKeyYPWBYMBZGDPMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Oxotetradecanoic Acid (CAS 2389-02-8) as a Position-Specific NMT Substrate and Prostaglandin Synthon


13-Oxotetradecanoic acid (13-ketomyristic acid) is a C14 long-chain fatty acid characterized by a carbonyl group at the 13-carbon position [1]. It belongs to the oxo fatty acid subclass within the fatty acyls (FA) class [2]. Unlike simple saturated fatty acids, its terminal ketone group confers distinct reactivity, making it a subject of investigation in enzyme recognition studies and as a synthetic intermediate for complex prostanoid molecules. This compound has been specifically studied as a substrate analog for myristoyl-CoA:protein N-myristoyltransferase (NMT), an enzyme critical in viral and fungal pathogenesis, where subtle changes in the analog’s heteroatom position have been shown to dramatically alter enzyme kinetics and substrate acceptance [3].

Why 13-Oxotetradecanoic Acid Cannot Be Simply Replaced by Other Oxo-Myristic Acid Analogs


The specific position of the keto group on the myristic acid backbone is a critical determinant of biological recognition and subsequent activity. Studies on N-myristoyltransferase (NMT) demonstrate that while single heteroatom substitutions at positions C-3 through C-13 are broadly tolerated, the enzyme’s peptide-binding site exhibits significant cooperativity and is highly sensitive to the precise placement of the modification [1]. Consequently, the kinetic parameters (Vmax, Km) for 13-oxotetradecanoic acid's CoA derivative differ measurably from those of its 3-, 6-, or 11-oxo counterparts. This positional sensitivity means that substituting one oxo-myristic acid analog for another can lead to unpredictable and non-linear changes in enzyme kinetics, invalidating experimental comparisons [2]. Therefore, for researchers replicating or building upon published NMT or antiviral assays, the exact 13-oxo isomer is non-fungible.

Quantitative Evidence for Selecting 13-Oxotetradecanoic Acid Over Positional Isomers


Kinetic Discrimination in NMT Substrate Assays: 13-Oxo vs. 13-Oxa and Other Positional Isomers

In a comprehensive substrate specificity screen of Saccharomyces cerevisiae N-myristoyltransferase (NMT), 13-oxotetradecanoic acid was processed by the coupled acyl-CoA synthetase/NMT assay, demonstrating that the C-13 carbonyl is a tolerated substrate modification. However, quantitative kinetic analyses revealed that single oxygen substitution at different carbon positions results in distinct peptide catalytic efficiencies (Vmax/Km). Data from detailed kinetic profiles indicate that while 13-oxotetradecanoic acid acts as a substrate, its activity profile is differentiable from that of the 6- or 11-oxo analogs, underscoring the importance of precise positional identity for reproducible enzyme kinetics [1] [2].

N-myristoyltransferase Substrate Specificity Antiviral Research

Critical Physicochemical Distinction: Boiling Point and Purity Facilitate Isomer Verification

The compound's physicochemical properties provide a definitive quality control benchmark against mis-assigned or impure positional isomers. The reported boiling point of 13-Oxotetradecanoic acid (164-166°C at 1 mm Hg) and melting point (87°C) from the authoritative LipidBank database [1] are distinct from the typical properties of shorter-chain oxo-acids or other myristic acid derivatives. Additionally, the CAS registry specifically links this compound to the 13-CO-myristic acid isotopic label, confirming its identity for tracer studies .

Analytical Chemistry Quality Control Isotopic Purity

Differential Utility as a Prostaglandin Synthon vs. Simple Fatty Acid Precursors

Product descriptions from multiple non-excluded chemical suppliers consistently position 13-Oxotetradecanoic acid as a strategic intermediate for the preparation of prostaglandin analogs . This application is structurally enabled by the terminal ketone group, which permits selective modifications (e.g., olefination, reduction to alcohol, Wharton rearrangement) that are not feasible with the methyl terminus of myristic acid. While this is not a biological activity comparison, it represents a functional differentiation in synthetic utility: myristic acid cannot serve as a direct prostaglandin precursor without extensive chain homologation and terminal oxidation.

Prostaglandin Synthesis Organic Chemistry Pharmaceutical Intermediates

Comparative Antiviral Activity of Oxatetradecanoic Acid Analogs

Within a series of oxatetradecanoic acid analogs tested for anti-HIV activity, structural modifications at the 13-position have been shown to yield compounds with specific antiviral profiles. A related derivative, 3-fluoro-13-oxatetradecanoic acid, exhibited an ID50 of 1-5 μM against HIV-1 production, while 11-oxatetradecanoic acid showed different potency against trypanosomes (>99% inhibition within 24h) [1]. This class-level evidence highlights that small structural changes—including the placement of the oxo group at C-13—can dramatically shift biological activity between antiviral and antiparasitic targets, a critical factor for target-specific research.

HIV-1 Replication Myristoylation Antiviral Agents

Precision Research Applications Where 13-Oxotetradecanoic Acid Provides Distinct Advantages


Reproducing or Extending NMT Kinetic Studies from the Gordon & Devadas Publications

When replicating the specific yeast or human NMT substrate screens detailed in foundational papers (J. Biol. Chem. 1991, 1992), only the verified 13-oxotetradecanoic acid will yield kinetic Vmax/Km profiles consistent with the published datasets, as these enzymes are exquisitely sensitive to heteroatom position [1].

Synthesis of 13-Functionalized Prostaglandin Libraries (e.g., 13-Oxi-Prostanoids)

For medicinal chemistry campaigns aiming to build a library of 13-modified prostaglandins, this compound serves as the direct, late-stage intermediate. It bypasses the need for a multi-step oxidation of a myristic acid precursor, allowing for a more convergent synthesis, which is particularly beneficial in scale-up R&D for prostanoid-based therapeutics.

Metabolic Tracer Studies Using the 13C Isotopic Label

The compound is explicitly cataloged under the synonym '13CO-Myristic acid'. For mass spectrometry-based metabolic flux analysis requiring a C14 fatty acid tracer with a heavy label at a defined, metabolically stable position, 13-Oxotetradecanoic acid (13C) provides a unique option distinct from uniformly labeled or randomly labeled myristic acid .

HIV-1 Antiviral Assays Focusing on Gag Processing

Building on the finding that 13-oxatetradecanoic acid is incorporated into HIV-1 Pr55gag and inhibits its proteolytic processing without cellular toxicity, researchers investigating NMT-dependent viral assembly can use the precisely defined 13-oxo compound as a critical tool compound to differentiate target engagement from non-specific cytotoxicity [2].

Quote Request

Request a Quote for 13-Oxotetradecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.